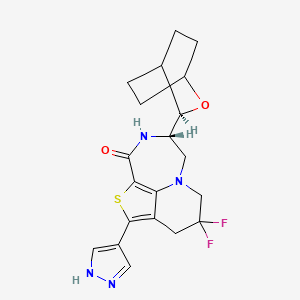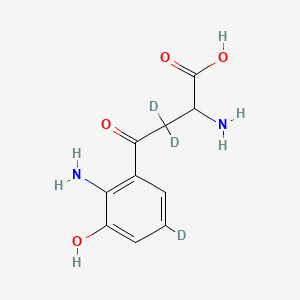
DL-Tyrosine-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-Tyrosine-d2 is a deuterium-labeled form of DL-Tyrosine, an aromatic nonessential amino acid synthesized from the essential amino acid phenylalanine. This compound is a precursor for several important neurotransmitters, including epinephrine, norepinephrine, and dopamine . The deuterium labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
DL-Tyrosine-d2 can be synthesized using a chemical-enzyme method. The process involves the following steps:
Acylation Reaction: DL-Tyrosine is acylated using an acylating agent in an acidic medium to produce DL-N-phenylacetyltyrosine.
Enantiomeric Selective Hydrolysis: Using immobilized penicillin acylase as a biocatalyst, DL-N-phenylacetyltyrosine is hydrolyzed to form L-tyrosine, phenylacetic acid, and D-N-phenylacetyltyrosine.
Acidolysis: D-N-phenylacetyltyrosine undergoes acidolysis to yield phenylacetic acid and D-tyrosine.
Industrial Production Methods
The industrial production of this compound typically involves large-scale chemical synthesis followed by purification processes to ensure high yield and optical purity. The chemical-enzyme method mentioned above is suitable for large-scale production due to its high yield and simplicity .
Análisis De Reacciones Químicas
Types of Reactions
DL-Tyrosine-d2 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group in this compound with other functional groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions include various quinones, alcohols, amines, and substituted tyrosine derivatives .
Aplicaciones Científicas De Investigación
DL-Tyrosine-d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of tyrosine metabolism.
Biology: Helps in studying the biosynthesis of neurotransmitters and their role in various biological processes.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Employed in the production of labeled compounds for research and development purposes .
Mecanismo De Acción
DL-Tyrosine-d2 exerts its effects primarily through its role as a precursor for neurotransmitters. The mechanism involves the following steps:
Uptake: this compound is taken up by neurons through a sodium-dependent mechanism.
Conversion: It is converted to L-DOPA by tyrosine hydroxylase, the rate-limiting step in dopamine synthesis.
Decarboxylation: L-DOPA is then decarboxylated to form dopamine by aromatic L-amino acid decarboxylase.
Storage and Release: Dopamine is stored in vesicles and released upon neuronal activation
Comparación Con Compuestos Similares
Similar Compounds
L-Tyrosine: The L-isomer of tyrosine, commonly found in proteins.
D-Tyrosine: The D-isomer of tyrosine, not commonly found in proteins but has unique biological roles.
DL-Tyrosine: A racemic mixture of D- and L-tyrosine.
Uniqueness
DL-Tyrosine-d2 is unique due to its deuterium labeling, which makes it an invaluable tool in research for tracing metabolic pathways and studying the pharmacokinetics of drugs. The deuterium atoms provide a distinct mass difference, allowing for precise detection and quantification in mass spectrometry .
Propiedades
Fórmula molecular |
C9H11NO3 |
|---|---|
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
2-amino-3,3-dideuterio-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/i5D2 |
Clave InChI |
OUYCCCASQSFEME-BFWBPSQCSA-N |
SMILES isomérico |
[2H]C([2H])(C1=CC=C(C=C1)O)C(C(=O)O)N |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B12420541.png)










